Cyclohexene, 1,2-diiodo-
Description
Academic Significance of 1,2-Dihalocycloalkenes in Organic Synthesis
1,2-Dihalocycloalkenes, including the diiodo- variant, serve as valuable precursors in a variety of organic transformations, demonstrating significant academic interest. researchgate.netresearchgate.netdocsity.com Their utility is particularly evident in the construction of complex molecular architectures. For instance, they are key starting materials in twofold Heck coupling reactions used to synthesize (E,Z,E)-1,3,5-hexatrienes. researchgate.netresearchgate.net Furthermore, their role extends to Sonogashira coupling reactions for the creation of enediyne compounds. researchgate.netresearchgate.net
The broader class of vicinal dihalides is commonly formed by the reaction of alkenes with halogens like bromine and chlorine, yielding 1,2-dihaloalkanes. docsity.comvu.lt The stereochemistry of this addition is of particular interest to chemists, with early investigations into the anti-addition of halogens to cycloalkenes leading to the proposal of a halonium ion intermediate. docsity.com The synthesis of specific isomers, such as cis-1,2-dihalocycloalkanes, has also been a focused area of research. dss.go.th Additionally, these compounds can be employed to generate highly reactive intermediates like strained cycloalkynes. qucosa.deresearchgate.net
Table 1: Selected Reactions of 1,2-Dihalocycloalkenes
| Reaction Type | Reactant | Reagents | Product | Reference |
|---|---|---|---|---|
| Twofold Heck Coupling | 1,2-Diiodocyclohexene | Alkenes, Palladium catalyst | (E,Z,E)-1,3,5-Hexatrienes | researchgate.net, researchgate.net |
| Sonogashira Coupling | 1,2-Diiodocyclohexene | Acetylene (B1199291) derivatives | Enediyne compounds | researchgate.net, researchgate.net |
Research Landscape of Highly Functionalized Cycloalkenes
The scientific community has shown a growing interest in the synthesis of highly functionalized cycloalkenes due to their potential as building blocks for complex, three-dimensional molecules, which are of great importance in pharmaceutical research. researchgate.net A significant portion of current research is dedicated to developing novel synthetic methodologies that allow for the precise and selective functionalization of the cycloalkene scaffold. researchgate.net These efforts aim to create diverse small molecules with varied chemical structures. researchgate.net
Modern synthetic strategies, such as metallaphotoredox-catalyzed dicarbofunctionalization of alkenes, are being extensively explored. researcher.life Other innovative methods include the use of aryl-thianthrenium salts in palladium-catalyzed domino annulations to construct highly functionalized fluorenones. researcher.life In a push towards more sustainable chemistry, iron-catalyzed cross-coupling reactions of vinyl halides are being investigated as a cost-effective and environmentally friendlier alternative to methods that rely on precious metals. mpg.de
Conceptual Framework for the Study of Cyclohexene (B86901), 1,2-diiodo-
A conceptual understanding of Cyclohexene, 1,2-diiodo- is built upon its structure and reactivity. Its utility in coupling reactions is a central theme, with studies showing that 1,2-diiodocycloalkenes are particularly effective for the coupling of certain substrates like alkenylsilanes, where other dihalides may not be as successful. researchgate.net
The mechanism of its formation from cyclohexene provides insight into fundamental reaction principles. The interaction begins with the formation of a π complex between the alkene's electron-rich double bond and the electrophilic halogen. libretexts.org For halogen addition to alkenes in general, the reaction often proceeds through a cyclic halonium ion intermediate. This intermediate controls the stereochemical outcome of the reaction, typically resulting in anti-addition, where the two halogen atoms add to opposite faces of the double bond. docsity.com While specific conformational analysis data for Cyclohexene, 1,2-diiodo- is not widely available, the study of related alkenes and cycloalkenes using computational methods like force field analysis provides a framework for understanding its potential conformations and energies. acs.org
Table 2: Properties of Precursor and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Property |
|---|---|---|---|
| Cyclohexene | C₆H₁₀ | 82.14 | Starting material for dihalogenation. sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-diiodocyclohexene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8I2/c7-5-3-1-2-4-6(5)8/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCUOWKGUSQNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553548 | |
| Record name | 1,2-Diiodocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114493-71-9 | |
| Record name | 1,2-Diiodocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclohexene, 1,2 Diiodo
Halogen Exchange Reactions
Halogen exchange, particularly the Finkelstein reaction, is a well-established method for the synthesis of iodoalkanes from their corresponding bromo- or chloro-analogs. iitk.ac.inbyjus.commanac-inc.co.jp This reaction type is a cornerstone in the preparation of vicinal diiodides like 1,2-diiodocyclohexene.
The Finkelstein reaction is a nucleophilic substitution reaction (SN2) where an alkyl halide is converted to an alkyl iodide. iitk.ac.inbyjus.com In the context of 1,2-diiodocyclohexene synthesis, the precursor is typically trans-1,2-dibromocyclohexane, which is readily prepared by the bromination of cyclohexene (B86901). ontosight.aiorgsyn.org The reaction involves treating the dibromo precursor with an alkali metal iodide, most commonly sodium iodide (NaI), in a suitable solvent like acetone. byjus.comwikipedia.org
The driving force for this equilibrium reaction is the differential solubility of the halide salts in acetone; sodium iodide is soluble, whereas the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not, causing it to precipitate out of the solution and drive the reaction to completion. wikipedia.org While the classic Finkelstein reaction is effective for primary halides, its application to secondary halides like those in 1,2-dibromocyclohexane (B1204518) is also feasible. wikipedia.org
Interactive Table: Synthesis of 1,2-Diiodocyclohexene via Halogen Exchange
| Precursor | Reagents | Solvent | Key Conditions | Product | Ref. |
|---|---|---|---|---|---|
| 1,2-Dibromocyclohexane | Sodium Iodide (NaI) | Acetone | Reflux | 1,2-Diiodocyclohexene | byjus.comwikipedia.org |
| 1,2-Dibromocyclohexane | Potassium Iodide (KI) | Acetone | Reflux | 1,2-Diiodocyclohexene | organic-chemistry.org |
| 1,2-Dibromocyclohexane | Calcium Iodide (CaI₂) | Acetonitrile | - | 1,2-Diiodocyclohexene | manac-inc.co.jp |
It is important to note that the starting material, 1,2-dibromocyclohexane, can be converted to 1,3-cyclohexadiene (B119728) through dehydrobromination using bases like sodium hydroxide (B78521) in ethylene (B1197577) glycol or quinoline. orgsyn.org
Emerging Synthetic Approaches to Functionalized 1,2-Diiodocyclohexenes
While halogen exchange is a reliable method, research continues to explore more direct and varied approaches for the synthesis of vicinal diiodides. These methods often involve the direct addition of iodine across the double bond of an alkene.
The addition of halogens like bromine and chlorine to alkenes is a well-understood process that typically proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com This mechanism accounts for the observed anti-addition of the two halogen atoms, meaning they add to opposite faces of the double bond. masterorganicchemistry.commasterorganicchemistry.com
In the case of iodination, the reaction is also proposed to proceed via a cyclic iodonium (B1229267) intermediate. researchgate.net The initial step involves the electrophilic attack of the iodine on the alkene's pi bond, forming a three-membered ring with a positively charged iodine atom. This intermediate is then attacked by an iodide ion (I⁻) from the opposite side (backside attack), leading to the formation of the trans or anti-vicinal diiodide. masterorganicchemistry.com While vicinal diiodides can be unstable, the formation of the cyclic iodonium ion is a key step in many iodination reactions of alkenes. masterorganicchemistry.comresearchgate.net
Several reagent systems can be employed for the iodination of alkenes, each with its own characteristics regarding reactivity and selectivity.
Elemental Iodine (I₂): While less reactive than bromine or chlorine, elemental iodine can add across double bonds. masterorganicchemistry.com The reaction is often reversible, and conditions may need to be optimized to favor product formation.
Iodine Monochloride (ICl): This interhalogen compound is a more electrophilic source of iodine and is effective for the iodination of various aromatic compounds and can be used for the azidoiodination of alkenes. researchgate.netresearchgate.net
N-Iodosuccinimide (NIS): NIS is a common electrophilic iodinating agent, often used in conjunction with an acid catalyst for the iodination of carbonyl compounds and phenols. researchgate.netnih.gov It has also been used for the iodination of alkanes, though with varying success. acs.org
Silver Salt/I₂ Systems: Reagents such as silver sulfate (B86663) (Ag₂SO₄)/I₂, silver tetrafluoroborate (B81430) (AgBF₄)/I₂, and silver hexafluoroantimonate (AgSbF₆)/I₂ are used to activate elemental iodine, generating a more potent electrophilic iodine species for the iodination of aromatic compounds. nih.gov These systems work by precipitating silver iodide. nih.gov
IBX/I₂ in Water: The combination of 2-iodoxybenzoic acid (IBX) and elemental iodine in water provides a convenient and environmentally friendly method for synthesizing α-iodoketones from alkenes. mdpi.com
Interactive Table: Comparison of General Iodination Reagent Systems for Alkenes
| Reagent System | Type of Iodination | Key Features | Selectivity | Ref. |
|---|---|---|---|---|
| I₂ | Electrophilic Addition | Less reactive than Br₂/Cl₂; often reversible. | Anti-addition | masterorganicchemistry.com |
| ICl | Electrophilic Addition | More electrophilic than I₂. | Generally follows Markovnikov's rule in unsymmetrical alkenes. | researchgate.netresearchgate.net |
| NIS | Electrophilic Addition | Requires activation, often by acid. | Used for various substrates. | researchgate.netacs.org |
| Ag₂SO₄/I₂ | Electrophilic Addition | Generates a potent electrophilic iodine species. | Used for aromatic compounds. | nih.gov |
Chemical Reactivity and Transformation Pathways of Cyclohexene, 1,2 Diiodo
Cross-Coupling Reactions Utilizing C(sp²)-I Bonds
The presence of two C(sp²)-I bonds in Cyclohexene (B86901), 1,2-diiodo- allows for sequential or double cross-coupling reactions, providing a pathway to highly functionalized cyclic and acyclic systems. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds makes 1,2-diiodocyclohexene a particularly effective substrate in palladium-catalyzed reactions. wikipedia.org
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the alkenylation of aryl or vinyl halides. organic-chemistry.org In the case of Cyclohexene, 1,2-diiodo-, a twofold Heck reaction can be employed to introduce two new alkenyl substituents.
A significant application of the Heck reaction with 1,2-diiodocyclohexene is the synthesis of 1,6-disubstituted (E,Z,E)-1,3,5-hexatrienes. researchgate.net This transformation is achieved through a vicinal twofold Heck coupling reaction with various alkenes, such as acrylates, styrene, and alkenylsilanes. researchgate.net The reaction typically proceeds in moderate to excellent yields, ranging from 20% to 92%. researchgate.net Notably, the coupling with alkenylsilanes is particularly effective when using 1,2-diiodocycloalkenes like Cyclohexene, 1,2-diiodo-. researchgate.net
The general scheme for this reaction involves the palladium-catalyzed coupling of 1,2-diiodocyclohexene with two equivalents of an alkene. This process leads to the formation of a conjugated hexatriene system with a specific (E,Z,E) stereochemistry. researchgate.netresearchgate.net
Table 1: Examples of 1,6-Disubstituted (E,Z,E)-1,3,5-Hexatrienes from 1,2-Diiodocyclohexene
| Alkene Reactant | Product | Yield (%) |
|---|---|---|
| Methyl acrylate | Methyl 2,2'-(cyclohex-1-ene-1,2-diyl)diacrylate | Not specified |
| tert-Butyl acrylate | tert-Butyl 2,2'-(cyclohex-1-ene-1,2-diyl)diacrylate | Not specified |
| Styrene | 1,2-Distyrylcyclohex-1-ene | Not specified |
Data compiled from research findings. researchgate.net
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another cornerstone transformation utilizing 1,2-diiodocyclohexene. wikipedia.orgnumberanalytics.com This palladium- and copper-cocatalyzed reaction is instrumental in the formation of C(sp²)-C(sp) bonds. libretexts.org
Cyclohexene, 1,2-diiodo- is a key starting material for the synthesis of cyclic enediyne systems. researchgate.netnih.gov Through a double Sonogashira coupling with two equivalents of a terminal alkyne, 1,2-diethynylcyclohexene derivatives can be prepared in high yields. researchgate.net These enediyne compounds are of significant interest due to their potential applications and their role as precursors in further transformations. nih.govnih.gov The reaction proceeds smoothly due to the high reactivity of the diiodide substrate. researchgate.net Studies have explored the use of various substituted terminal alkynes in this reaction. researchgate.net The general reaction involves suspending 1,2-diiodocyclohexene, a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride, and a copper(I) co-catalyst such as copper(I) iodide in a suitable solvent like triethylamine, followed by the addition of the terminal alkyne. nih.govmdpi.com
A notable application of the Sonogashira coupling with 1,2-diiodocyclohexene is the synthesis of ferrocenyl-substituted enediynes. nih.govnih.govmdpi.com Specifically, the reaction of 1,2-diiodocyclohexene with two equivalents of ethynylferrocene (B1143415) yields 1,2-bis(ferrocenylethynyl)cyclohexene. nih.govmdpi.comresearchgate.net This reaction has been reported to furnish the desired product in a 61% yield. nih.govmdpi.com These ferrocenyl-containing enediynes exhibit interesting thermal reactivity and have been studied for their potential in triggering cyclization reactions. nih.govnih.govresearchgate.net
Table 2: Synthesis of 1,2-Bis(ferrocenylethynyl)cyclohexene
| Reactants | Catalyst System | Solvent | Product | Yield (%) |
|---|
Data sourced from experimental procedures. nih.govmdpi.com
Sonogashira Coupling Reactions
Formation of Enediyne Systems
Cyclization Reactions Initiated by Cyclohexene, 1,2-diiodo- Derived Compounds
The compounds synthesized from 1,2-diiodocyclohexene, particularly the (E,Z,E)-1,3,5-hexatrienes and enediynes, are valuable precursors for various cyclization reactions.
The 1,6-disubstituted (E,Z,E)-1,3,5-hexatrienes, formed via the twofold Heck reaction, can undergo a thermal 6π-electrocyclization. researchgate.netresearchgate.net This pericyclic reaction, when heated in an inert atmosphere, leads to the formation of ring-annulated cis-5,6-disubstituted cyclohexadienes in yields ranging from 50-95%. researchgate.net This provides a formal [2+2+2] assembly of six-membered rings. researchgate.net
The enediyne systems derived from 1,2-diiodocyclohexene can undergo thermal cyclization reactions, such as the Bergman (C¹−C⁶) or Schreiner-Pascal (C¹−C⁵) cyclizations, to form diradical species. nih.govresearchgate.net The onset temperature for these cyclizations can be significantly lowered upon oxidation of the enediyne, as demonstrated with ferrocenyl-substituted derivatives. nih.govnih.gov Kinetic studies on aryl-substituted enediynes prepared from 1,2-diiodocyclohexene have shown that electron-withdrawing substituents can lower the free activation energy for the Bergman cycloaromatization. oup.com
Thermally Induced 6π-Electrocyclization of Derived Hexatrienes
A significant synthetic application of 1,2-diiodocyclohexene is its use as a scaffold for the synthesis of (E,Z,E)-1,3,5-hexatrienes, which can subsequently undergo thermally induced 6π-electrocyclization. This process provides a formal [2+2+2] assembly method to construct six-membered rings.
The initial step involves a vicinal twofold Heck coupling reaction, where 1,2-diiodocyclohexene is reacted with various alkenes in the presence of a palladium catalyst. jk-sci.com This yields 1,6-disubstituted (E,Z,E)-1,3,5-hexatrienes fused to the original cyclohexene ring. Several of these hexatriene derivatives have been shown to readily undergo a 6π-electrocyclization upon heating in an inert atmosphere. jk-sci.comuri.edu This pericyclic reaction proceeds via a disrotatory ring closure, as dictated by the Woodward-Hoffmann rules for a thermal 6π system, to form 5- or 6-ring-annulated cis-5,6-disubstituted cyclohexadienes. wikipedia.orgnih.gov In some cases, if the reaction is performed under oxidative conditions (e.g., in the presence of air), the initially formed cyclohexadiene can be aromatized. jk-sci.com
The efficiency of the cyclization can be influenced by the nature of the substituents on the hexatriene. For instance, derivatives with bulky bissilyl groups have been observed not to cyclize under thermal conditions, likely due to the steric hindrance that would arise from the required cis configuration of these groups in the cyclohexadiene product. jk-sci.com
| Hexatriene Precursor | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| 1,2-Bis((E)-2-(methoxycarbonyl)vinyl)cyclohexene | Heating in an inert atmosphere | Dimethyl cis-1,2,3,4,5,8-hexahydronaphthalene-4a,8a-dicarboxylate | 50-95% (range for similar substrates) |
| 1,2-Bis((E)-styryl)cyclohexene | Heating in an inert atmosphere | cis-4a,8a-Diphenyl-1,2,3,4,4a,5,8,8a-octahydronaphthalene | 50-95% (range for similar substrates) |
| 1-((E)-Styryl)-2-((E)-2-(methoxycarbonyl)vinyl)cyclohexene | Heating under oxidative conditions (air) | Methyl 4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carboxylate | Good |
Intramolecular Diradicaloid Ring Formation in Enediyne Derivatives
Another prominent reaction pathway for derivatives of 1,2-diiodocyclohexene involves the formation of enediynes, which are compounds containing a double bond flanked by two triple bonds (a 1,5-diyne-3-ene system). These are typically synthesized from 1,2-diiodocyclohexene via a twofold Sonogashira cross-coupling reaction with terminal alkynes. wikipedia.orgnih.gov The resulting enediyne derivatives can undergo thermally induced intramolecular cyclizations to form highly reactive diradical species. Two primary competing pathways for this transformation are the Bergman and the Schreiner-Pascal cyclizations. wikipedia.orgnih.govlibretexts.org
The Bergman cyclization is a well-studied reaction that converts an enediyne into a highly reactive p-benzyne (1,4-didehydrobenzene) diradical. rug.nlnih.gov This transformation involves a C¹-C⁶ cyclization. For enediynes derived from 1,2-diiodocyclohexene, such as 1,2-bis(ferrocenylethynyl)cyclohexene, this pathway leads to the formation of a fused aromatic diradical. wikipedia.orgnih.gov The reaction generally requires high temperatures (around 200 °C) to overcome the activation energy barrier, though the barrier can be lowered in strained cyclic systems. nih.govorganic-chemistry.org This reactive diradical can then abstract hydrogen atoms from a suitable donor, leading to the formation of a stable aromatic product. nih.gov
In competition with the Bergman cyclization, enediyne derivatives can also undergo a Schreiner-Pascal cyclization. This is a regiovariant pathway involving a C¹-C⁵ ring closure to form a five-membered ring with an exocyclic vinyl radical and an in-plane phenyl radical. nih.govlibretexts.org Computational studies on 1,2-bis(ferrocenylethynyl)cyclohexene have shown that while the Bergman pathway is generally favored, the Schreiner-Pascal pathway represents a viable alternative. wikipedia.orgnih.gov Steric and electronic effects of the substituents on the acetylene (B1199291) termini can influence the relative activation barriers of the two pathways, in some cases making the C¹-C⁵ cyclization competitive or even dominant. wikipedia.org
Research on 1,2-bis(ferrocenylethynyl)cyclohexene (3) and its mono-oxidized cation (3⁺) has provided insight into the energetics of these competing pathways through Density Functional Theory (DFT) calculations. wikipedia.orgnih.gov
| Reactant | Cyclization Pathway | Calculated Activation Energy (kcal·mol⁻¹) | Relative Energy of Product (kcal·mol⁻¹) |
|---|---|---|---|
| Neutral Enediyne (3) | Bergman (C¹-C⁶) | 36.1 | 11.3 |
| Schreiner-Pascal (C¹-C⁵) | 47.7 | 40.4 | |
| Monocation (3⁺) | Bergman (C¹-C⁶) | 40.1 | 15.8 |
| Schreiner-Pascal (C¹-C⁵) | 50.4 | 42.7 |
Note: Calculations performed at the (U)BLYP/6-31G(d,p)/LANL2DZ level. Energies are relative to the starting enediyne.
The data indicates that for both the neutral and oxidized species, the Bergman cyclization has a significantly lower activation barrier than the Schreiner-Pascal pathway. wikipedia.orgnih.gov Interestingly, one-electron oxidation of the enediyne does not lower the intramolecular cyclization barrier, suggesting that the experimentally observed lower onset temperature for polymerization of the oxidized species is initiated by a different, likely bimolecular, process. wikipedia.org
Bergman Cyclization Pathways
Other Selective Functionalization Strategies
While 1,2-diiodocyclohexene is predominantly utilized in carbon-carbon bond-forming reactions, its structure as a vinylic dihalide makes it a potential substrate for modern catalytic methods aimed at forming carbon-heteroatom bonds, such as C-N and C-O bonds. operachem.com The direct nucleophilic substitution on vinylic halides is generally difficult compared to saturated alkyl halides due to the stronger C(sp²)-I bond. However, transition metal-catalyzed cross-coupling reactions provide powerful alternatives.
Prominent among these methods are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl/vinyl halides and amines. rug.nlnih.gov The application to 1,2-diiodocyclohexene would involve reacting it with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine (B1218219) ligand, along with a base (e.g., NaOt-Bu). jk-sci.com This would be expected to yield mono- or di-aminated cyclohexene derivatives, which are valuable enamine precursors.
Ullmann Condensation : This copper-catalyzed reaction can be used to form both C-O and C-N bonds. wikipedia.org The reaction of 1,2-diiodocyclohexene with an alcohol or a phenol (B47542) (for C-O bonds) or an amine (for C-N bonds, also known as the Goldberg reaction) would typically require a copper(I) catalyst (e.g., CuI) and often a ligand, at elevated temperatures. wikipedia.orgorganic-chemistry.org This would provide access to vinyl ethers and enamines, respectively.
Although specific examples employing 1,2-diiodocyclohexene in these named reactions are not extensively documented in the surveyed literature, its reactivity profile strongly suggests its suitability as a substrate for such transformations, representing an area for potential synthetic exploration.
Mechanistic Investigations in the Chemistry of Cyclohexene, 1,2 Diiodo
Elucidation of Reaction Mechanisms in Synthesis
The synthesis of vicinal diiodides, including 1,2-diiodocyclohexene, from alkenes is a classic transformation that can proceed through distinct mechanistic pathways. The nature of these pathways, whether ionic or radical, is dictated by the reaction conditions and reagents employed.
The addition of iodine to an alkene like cyclohexene (B86901) can occur via two primary mechanisms: an ionic pathway and a radical pathway. manac-inc.co.jp
Ionic Mechanism: This pathway is predominant in polar solvents and is often facilitated by catalysts. manac-inc.co.jp The initial step involves the electrophilic attack of the iodine molecule on the alkene's π-bond, leading to the formation of a cyclic iodonium (B1229267) ion intermediate. manac-inc.co.jpmanac-inc.co.jp This three-membered ring is positively charged and highly strained. The reaction is then completed by the nucleophilic attack of an iodide ion (I⁻) on one of the carbon atoms of the iodonium ion. manac-inc.co.jp This attack occurs from the side opposite to the iodonium ring, resulting in an anti-addition product, which for cyclohexene would be trans-1,2-diiodocyclohexane. libretexts.org The use of polar solvents like acetic acid or alcohols can facilitate faster additions compared to non-polar solvents such as carbon tetrachloride or hexane. manac-inc.co.jp If other nucleophiles are present in the solvent system (e.g., water, methanol), they can compete with the iodide ion to open the iodonium ring, leading to the formation of iodohydrins or iodoethers, respectively. manac-inc.co.jpmsu.edu
Radical Mechanism: In contrast, radical mechanisms for iodination can also occur. This pathway may be initiated by light or radical initiators. For instance, the homolytic cleavage of an iodine-containing species can generate an iodine radical. This radical then adds to the alkene double bond to form a carbon-centered radical intermediate. This intermediate subsequently reacts with another iodine source (like an I₂ molecule) to yield the final diiodo product and regenerate an iodine radical, propagating the chain reaction. mdpi.com Some reactions may proceed through more complex pathways, such as a radical-polar crossover, which involves both radical and ionic intermediates in sequence. nih.gov
The table below summarizes the key distinctions between the ionic and radical iodination pathways for alkenes.
| Feature | Ionic Mechanism | Radical Mechanism |
| Key Intermediate | Cyclic Iodonium Ion | Carbon-centered Radical |
| Initiation | Electrophilic attack by I₂ | Radical initiator, light (photolysis) |
| Solvent Effects | Favored by polar solvents | Less dependent on solvent polarity |
| Stereochemistry | Typically anti-addition | Can lead to mixtures of stereoisomers |
| Competing Reactions | Solvent incorporation (e.g., formation of iodohydrins) | Rearrangements, radical-radical coupling |
Mechanistic Aspects of Metal-Catalyzed Cross-Coupling Reactions
1,2-Diiodocyclohexene serves as a valuable substrate in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Heck and Sonogashira reactions are prominent examples where the diiodo-scaffold can be functionalized, often stepwise, to build more complex molecular architectures.
Sonogashira Coupling: The Sonogashira reaction is a powerful method for coupling terminal alkynes with vinyl or aryl halides. libretexts.org 1,2-Diiodocyclohexene has been successfully used in Sonogashira couplings to synthesize enediyne systems, such as 1,2-bis(ferrocenylethynyl)cyclohexene. nih.govmdpi.com The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. libretexts.org
The generally accepted catalytic cycle involves two interconnected cycles: one for palladium and one for copper. libretexts.org
Palladium Cycle:
Reductive Elimination/Pre-activation: The active Pd(0) catalyst is generated from a Pd(II) precatalyst.
Oxidative Addition: The Pd(0) species undergoes oxidative addition with the vinyl iodide (e.g., 1,2-diiodocyclohexene) to form a Pd(II)-vinyl intermediate.
Transmetalation: The alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the palladium center, creating a Pd(II) intermediate bearing both the vinyl and alkynyl ligands.
Reductive Elimination: This intermediate undergoes reductive elimination to release the final enyne product and regenerate the active Pd(0) catalyst. libretexts.org
Copper Cycle:
Acid-Base Reaction: The terminal alkyne reacts with the base (typically an amine) to form an acetylide anion.
Formation of Copper Acetylide: The acetylide anion coordinates with the Cu(I) salt to form a copper acetylide species, which is more reactive for the transmetalation step. libretexts.org
Copper-free Sonogashira couplings, sometimes referred to as Heck alkynylations, have also been developed to avoid issues like the homocoupling of alkynes (Glaser coupling) promoted by copper. organic-chemistry.org
Heck Reaction: The Heck reaction couples a vinyl or aryl halide with an alkene in the presence of a palladium catalyst and a base. While direct application to 1,2-diiodocyclohexene is less common than Sonogashira coupling for building enediynes, the general mechanism provides insight into its potential reactivity.
Heck Catalytic Cycle:
Oxidative Addition: The active Pd(0) catalyst reacts with the vinyl halide (1,2-diiodocyclohexene) to form a Pd(II)-vinyl complex.
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-vinyl bond. This step forms a new carbon-carbon bond and a σ-alkyl-Pd(II) complex. The insertion typically occurs with syn-stereochemistry.
β-Hydride Elimination: A hydrogen atom from the carbon beta to the palladium is eliminated, forming a new alkene product and a hydrido-palladium(II) complex. This step requires the Pd and the β-H to be in a syn-coplanar arrangement.
Reductive Elimination/Base Regeneration: The base removes the hydrogen from the palladium and regenerates the Pd(0) catalyst. rsc.org
The table below outlines the fundamental steps in these two important catalytic processes.
| Step | Heck Reaction | Sonogashira Reaction (Cu co-catalyzed) |
| 1 | Oxidative Addition of R-X to Pd(0) | Oxidative Addition of R-X to Pd(0) |
| 2 | Migratory Insertion of alkene | Transmetalation with copper acetylide |
| 3 | β-Hydride Elimination | Reductive Elimination of product |
| 4 | Regeneration of Pd(0) by base | Regeneration of Pd(0) |
Mechanisms of Thermal and Oxidative Transformations of Derived Systems
Enediynes, which can be synthesized from 1,2-diiodocyclohexene via Sonogashira coupling, are a class of compounds known for their remarkable thermal reactivity, most notably the Bergman cyclization. nih.govmdpi.com This reaction produces a highly reactive p-benzyne diradical, a species capable of abstracting hydrogen atoms from nearby sources. alfa-chemistry.com
Studies on enediynes derived from 1,2-diiodocyclohexene, such as 1,2-bis(ferrocenylethynyl)cyclohexene, have revealed important mechanistic details about their thermal behavior. nih.govmdpi.com Upon one-electron oxidation, these ferrocenyl-substituted enediynes exhibit a significant decrease in the onset temperature for thermal decomposition and polymerization. nih.govmdpi.com Initially, it might be assumed that oxidation lowers the energy barrier for the intramolecular Bergman cyclization, thus triggering the process at a lower temperature.
However, computational studies (DFT) have suggested a different mechanism. Contrary to expectations, one-electron oxidation does not substantially lower the barrier for the intramolecular cyclization. Instead, the calculations indicate that the subsequent polymerization is initiated by a bimolecular process . nih.govmdpi.comomicsdi.org This implies that at elevated temperatures, the oxidized enediyne cation-radical reacts with another molecule, initiating a chain reaction that leads to polymeric material, rather than simply undergoing intramolecular cyclization first.
The reactivity of enediynes in Bergman cyclization is controlled by several key factors that influence the activation energy of the reaction. smu.edu Understanding these factors is crucial for designing "designer enediynes" that can be triggered under specific conditions.
The primary factors are:
Proximity and Strain: The distance between the two acetylenic carbons (C1 and C6) that form the new bond is a critical parameter. smu.edu Forcing the alkyne units closer together, for example, by incorporating them into a strained ring system, significantly lowers the cyclization barrier. smu.edu Nicolaou and others established an empirical rule that a critical distance in the range of 3.20–3.31 Å is required for spontaneous cyclization at or near body temperature. nih.gov
Electronic Effects: The electronic nature of substituents on the enediyne framework can stabilize or destabilize the transition state and the resulting diradical. Electron-donating groups can accelerate the reaction, while electron-withdrawing groups can slow it down by destabilizing the electron-deficient diradical intermediate. numberanalytics.comillinois.edu
External Triggers: Besides heat, cyclization can be initiated by light (photo-Bergman cyclization) or by coordination to a metal ion, which can alter the geometry and electronic structure of the enediyne. numberanalytics.comillinois.edu
The table below summarizes these influencing factors.
| Factor | Description | Effect on Reactivity |
| C1-C6 Distance | The proximity of the terminal alkyne carbons. | Decreasing distance lowers the activation barrier. smu.edunih.gov |
| Ring Strain | Incorporation of the enediyne into a cyclic system. | Increased ground-state strain in the enediyne lowers the cyclization barrier. smu.edu |
| Substituent Effects | Electronic nature of groups attached to the enediyne. | Electron-donating groups can accelerate the reaction; withdrawing groups can retard it. numberanalytics.comillinois.edu |
| Oxidation State | Removal of an electron from the system. | Can promote polymerization through bimolecular initiation. nih.govmdpi.com |
| External Stimuli | Heat, light, or metal ions. | Can provide the necessary activation energy or alter the electronic structure to facilitate cyclization. numberanalytics.com |
Spectroscopic Characterization and Structural Elucidation of Cyclohexene, 1,2 Diiodo and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic bond vibrations within a molecule. For "Cyclohexene, 1,2-diiodo-", these methods can confirm the presence of the carbon-carbon double bond (C=C), carbon-hydrogen (C-H) bonds, and the carbon-iodine (C-I) bonds.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule.
The IR spectrum of cyclohexene (B86901), a parent compound, shows characteristic peaks for C-H stretching vibrations around 3100-2950 cm⁻¹ and a very distinct absorption for the C=C stretching vibration at approximately 1640 cm⁻¹. docbrown.info The region from about 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. docbrown.info
For "Cyclohexene, 1,2-diiodo-", the introduction of two iodine atoms to the double bond would significantly influence the vibrational spectrum. The C-I stretching vibrations are expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. The presence of these heavy halogen atoms would also likely shift the C=C stretching frequency.
A comparative look at related dihalogenated cyclohexanes can provide further insight. For instance, in the synthesis of a dibromide derivative of cyclohexene, the disappearance of the C=C bond peak around 1630 cm⁻¹ in the product's IR spectrum confirms the saturation of the double bond. rsc.org In the case of "Cyclohexene, 1,2-diiodo-", the double bond is retained, so a peak in this region, albeit shifted, is expected.
Table 1: Predicted Characteristic IR Absorption Bands for Cyclohexene, 1,2-diiodo-
| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |
| =C-H | Stretching | ~3050-3000 |
| -CH₂- | Stretching | ~2950-2850 |
| C=C | Stretching | ~1650-1620 |
| -CH₂- | Bending (Scissoring) | ~1450 |
| C-I | Stretching | ~600-500 |
Note: The values in this table are predicted based on the analysis of cyclohexene and other halogenated cycloalkanes. Actual experimental values may vary.
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds, such as the C=C bond in "Cyclohexene, 1,2-diiodo-".
Studies on cyclohexane (B81311) have shown that Raman spectroscopy can effectively identify the fundamental vibration frequencies of the carbon skeleton. researchgate.net For instance, real-time monitoring of the epoxidation of cyclohexene using Raman spectroscopy has been successfully demonstrated, where the characteristic Raman bands of the reactant and product are clearly distinguishable. mdpi.com In these studies, the Raman peak for the C=C bond in cyclohexene is a prominent feature.
For "Cyclohexene, 1,2-diiodo-", a strong Raman signal corresponding to the C=C stretching vibration is anticipated. The introduction of iodine atoms is also expected to give rise to characteristic Raman shifts for the C-I bonds. Research on 1-bromo-2-iodoethane (B1265497) in a cyclohexane solution has utilized resonance Raman spectroscopy to investigate the photodissociation dynamics, highlighting the sensitivity of this technique to carbon-halogen bonds. researchgate.net
Table 2: Predicted Characteristic Raman Shifts for Cyclohexene, 1,2-diiodo-
| Functional Group | Vibrational Mode | **Predicted Raman Shift (cm⁻¹) ** |
| =C-H | Stretching | ~3050-3000 |
| C=C | Stretching | ~1650-1620 (Strong) |
| -CH₂- | Bending | ~1450 |
| C-I | Stretching | ~600-500 |
Note: The values in this table are predicted based on the analysis of cyclohexene and related halogenated compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. In cyclohexene, the protons on the double bond (vinylic protons) resonate at a higher chemical shift (downfield) compared to the allylic and saturated protons due to the deshielding effect of the π-electron cloud. docbrown.info The vinylic protons in cyclohexene typically appear around δ 5.66 ppm. docbrown.info
In "Cyclohexene, 1,2-diiodo-", the iodine atoms, being electronegative, will further deshield the adjacent protons. Therefore, the chemical shifts of the protons on the double bond are expected to be shifted even further downfield compared to cyclohexene. The allylic protons (on the carbons adjacent to the double bond) would also experience a downfield shift.
For comparison, in trans-1,2-dibromocyclohexane, the protons attached to the carbon atoms bearing the bromine atoms (1,2-eq protons) show a chemical shift of δ 4.704 ppm in the major diaxial conformer. modgraph.co.uk While this is a saturated system, it illustrates the significant deshielding effect of halogens.
Table 3: Predicted ¹H NMR Chemical Shifts for Cyclohexene, 1,2-diiodo-
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Allylic (-CH₂-) | ~2.2 - 2.8 | Multiplet |
| Saturated (-CH₂-) | ~1.7 - 2.1 | Multiplet |
Note: The values in this table are predicted based on the analysis of cyclohexene and halogenated cyclohexanes. Actual experimental values may vary. The vinylic protons are absent as the iodine atoms are attached to these carbons.
Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. In cyclohexene, the carbons of the double bond resonate at a significantly downfield chemical shift (around δ 127 ppm) compared to the saturated carbons in the ring. docbrown.info
For "Cyclohexene, 1,2-diiodo-", the carbon atoms directly bonded to the iodine atoms are expected to be significantly shifted. The "heavy atom effect" of iodine typically causes an upfield shift (shielding) of the directly attached carbon atom. However, the electronegativity of iodine also has a deshielding effect. The net effect will determine the final chemical shift, but a significant change from the parent cyclohexene is expected.
In trans-1,2-diiodo-cyclohexane, ¹³C NMR data is available, which can serve as a reference, although it is a saturated system. spectrabase.com For 1,2-dibromocyclohex-1-ene, which is a closer analog, ¹³C NMR spectral information is also available and indicates the chemical shifts of the vinylic carbons. nih.gov
Table 4: Predicted ¹³C NMR Chemical Shifts for Cyclohexene, 1,2-diiodo-
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Vinylic (C-I) | ~90 - 110 |
| Allylic (-CH₂-) | ~30 - 40 |
| Saturated (-CH₂-) | ~20 - 30 |
Note: The values in this table are predicted based on the analysis of related halogenated cyclohexenes and the known effects of iodine substitution. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are invaluable for confirming the complex structures of molecules like "Cyclohexene, 1,2-diiodo-". Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish the connectivity between atoms.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.comemerypharma.com For "Cyclohexene, 1,2-diiodo-", a COSY spectrum would show correlations between the allylic protons and the adjacent saturated protons, helping to trace the carbon framework.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. youtube.com This would definitively assign the proton and carbon signals for each CH₂ group in the ring.
By combining the information from these 2D NMR experiments, a complete and unambiguous structural elucidation of "Cyclohexene, 1,2-diiodo-" can be achieved.
13C NMR Spectroscopic Studies
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. neu.edu.tr In the analysis of Cyclohexene, 1,2-diiodo-, mass spectrometry provides crucial data for confirming its molecular formula and elucidating its fragmentation pathways.
When a molecule of Cyclohexene, 1,2-diiodo- is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the sample with a beam of high-energy electrons. This process removes an electron from the molecule, forming a positively charged molecular ion (M⁺˙), which is also a radical cation. neu.edu.tr The molecular ion for Cyclohexene, 1,2-diiodo- (C₆H₈I₂) would have a theoretical exact mass of approximately 333.87 g/mol .
The molecular ions are often energetically unstable and can break apart into smaller, charged fragments and neutral radicals. libretexts.orglibretexts.org Only the charged fragments are detected by the mass spectrometer. libretexts.orglibretexts.org The fragmentation pattern is characteristic of the molecule's structure and the functional groups it contains. tutorchase.comwhitman.edu
For Cyclohexene, 1,2-diiodo-, the following fragmentation patterns are anticipated:
Loss of an Iodine Atom: A very common fragmentation pathway for halogenated compounds is the cleavage of the carbon-halogen bond. Due to the relative weakness of the C-I bond, the loss of an iodine radical (I•) to form a [C₆H₈I]⁺ cation is expected to be a prominent fragmentation. This would result in a significant peak at an m/z corresponding to the molecular ion minus the mass of iodine (M - 127).
Loss of Both Iodine Atoms: Successive loss of the second iodine atom or the simultaneous loss of an I₂ molecule can also occur, leading to the formation of a cyclohexene cation [C₆H₈]⁺.
Ring Cleavage: The cyclohexene ring itself can undergo fragmentation. The fragmentation of cyclic alkanes is often characterized by the loss of ethylene (B1197577) (C₂H₄), which would correspond to a peak at M-28 relative to the parent fragment. whitman.edu
Rearrangements: Rearrangement reactions can occur, leading to the formation of stable carbocations. libretexts.org
The base peak in the mass spectrum, which is the most intense peak, corresponds to the most stable fragment ion formed during the process. tutorchase.com For Cyclohexene, 1,2-diiodo-, the [C₆H₈I]⁺ fragment could potentially be the base peak due to the stability of the resulting cation and the lability of the C-I bond.
Table 1: Predicted Major Mass Spectrometry Fragments for Cyclohexene, 1,2-diiodo-
| Fragment Ion | Structure | m/z (approx.) | Origin |
| [C₆H₈I₂]⁺˙ | Molecular Ion | 334 | Ionization of the parent molecule |
| [C₆H₈I]⁺ | 207 | Loss of an iodine radical (•I) | |
| [C₆H₈]⁺˙ | 80 | Loss of two iodine atoms | |
| [C₄H₆I]⁺ | Various Isomers | 181 | Ring fragmentation and loss of C₂H₂ |
| [C₄H₆]⁺˙ | 54 | Ring fragmentation |
X-ray Crystallography for Molecular Structure Determination (Applicable to solid derivatives)
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org While Cyclohexene, 1,2-diiodo- is a liquid at room temperature, this method is highly applicable to its solid derivatives for unambiguous structural elucidation. nih.gov The technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. libretexts.org
The process involves several key steps:
Crystallization: The first and often most challenging step is to obtain a high-quality single crystal of a solid derivative of Cyclohexene, 1,2-diiodo-. libretexts.org This could be achieved, for example, by reacting the parent compound to form a crystalline product, such as a co-crystal with a halogen bond acceptor or a derivative formed through addition reactions across the double bond that results in a solid product.
Data Collection: The crystal is mounted on a goniometer and exposed to a focused beam of X-rays, typically from a synchrotron source. libretexts.org As the crystal is rotated, a diffraction pattern of spots is collected on a detector. nih.gov The positions and intensities of these spots contain the information about the crystal's unit cell dimensions and the arrangement of atoms within it. nih.gov
Structure Solution and Refinement: Mathematical methods, such as direct methods or Patterson functions, are used to analyze the diffraction data and generate an initial electron density map. nih.gov This map is then interpreted to build a molecular model. The model is subsequently refined against the experimental data to achieve the best possible fit, resulting in a detailed three-dimensional structure that includes precise bond lengths, bond angles, and torsion angles. nih.gov
For a crystalline derivative of Cyclohexene, 1,2-diiodo-, X-ray crystallography would definitively establish the stereochemistry (e.g., cis or trans configuration of the iodo groups relative to the cyclohexene ring), the conformation of the cyclohexene ring (e.g., half-chair), and the nature of any intermolecular interactions in the solid state, such as hydrogen bonds or halogen bonds. nih.gov
Table 2: Illustrative Crystallographic Data for a Hypothetical Solid Derivative of Cyclohexene, 1,2-diiodo-
| Parameter | Example Value | Information Provided |
| Chemical Formula | C₁₀H₁₂I₂O₂ | The elemental composition of the unit cell |
| Formula Weight | 417.99 g/mol | The mass of one formula unit |
| Crystal System | Monoclinic | The basic shape of the unit cell nih.gov |
| Space Group | P2₁/c | The symmetry elements within the unit cell nih.gov |
| a, b, c (Å) | 10.123, 8.456, 15.789 | The dimensions of the unit cell |
| α, β, γ (°) | 90, 109.45, 90 | The angles of the unit cell |
| Volume (ų) | 1278.9 | The volume of the unit cell |
| Z | 4 | The number of molecules in the unit cell |
| R-factor | 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data rcsb.org |
Computational and Theoretical Studies on Cyclohexene, 1,2 Diiodo
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for studying the electronic structure and properties of medium-sized organic molecules. rsc.org It is employed to predict geometries, analyze electronic characteristics, and correlate computational data with experimental spectroscopic measurements. mdpi.commdpi.com
Theoretical calculations are crucial for determining the most stable three-dimensional arrangements of molecules. For substituted cyclohexanes, including the saturated analogue trans-1,2-diiodocyclohexane, a key focus is the energetic preference between diequatorial and diaxial conformations of the substituents on the chair-form ring.
Computational studies on trans-1,2-dihalocyclohexanes have revealed a preference for the diaxial conformation, which increases as the halogen atom gets larger. ethz.ch For trans-1,2-diiodocyclohexane, the diaxial conformer is significantly favored over the diequatorial form. ethz.ch The structures are typically optimized using a density functional like the Perdew–Burke–Ernzerhof (PBE) functional, combined with empirical dispersion corrections (such as D3) to accurately account for non-covalent interactions. ethz.ch The increasing preference for the diaxial conformation when moving from fluorine to iodine is rationalized by considering the interplay of electronic dipole moments, intramolecular dispersion interactions, and steric effects. ethz.ch
Conformational Energy of trans-1,2-diiodocyclohexane
| Conformer | Relative Gibbs Free Energy (Gas Phase, ΔGgas) | Computational Method |
|---|---|---|
| diaxial | -8.4 kJ mol-1 (preferred) | PBE-D3 ethz.ch |
| diequatorial | Reference | PBE-D3 ethz.ch |
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is considered nucleophilic, while the LUMO is electrophilic. libretexts.orglibretexts.org The energy difference between the HOMO of a nucleophile and the LUMO of an electrophile is a key factor in determining the reaction rate. pku.edu.cn
In the context of 1,2-diiodocyclohexene, FMO analysis is essential for understanding its role in reactions such as the Sonogashira cross-coupling. researchgate.netdntb.gov.ua In this reaction, 1,2-diiodocyclohexene acts as the electrophilic substrate. Its reactivity is governed by the energy and localization of its LUMO. The interaction involves the donation of electrons from the HOMO of the nucleophile (e.g., the terminal alkyne) into the LUMO of the 1,2-diiodocyclohexene, leading to the formation of a new carbon-carbon bond. libretexts.org DFT calculations can precisely determine the energies of these frontier orbitals, providing a quantitative basis for predicting reactivity. pku.edu.cn
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. dtic.mil It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). mdpi.com
For 1,2-diiodocyclohexene, an MEP analysis would highlight several key features:
Negative Potential: Regions of negative potential are expected to be associated with the π-electrons of the carbon-carbon double bond. dtic.mil These areas are susceptible to attack by electrophiles.
Positive Potential: The iodine atoms, despite their electronegativity, can exhibit regions of positive electrostatic potential along the extension of the C-I bond, known as a "sigma-hole." This positive region makes the iodine atom a potential halogen bond donor. The most positive potential values are generally sought on surfaces at some distance from the nuclei to identify sites for nucleophilic attack. dtic.mil
The MEP provides a comprehensive picture of the charge distribution, complementing FMO analysis in predicting how the molecule will interact with other reagents. rsc.org
DFT calculations are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.comresearchgate.netarxiv.org By calculating these properties for a proposed structure, a direct comparison can be made with experimental data, serving as a powerful method for structure verification and assignment. mdpi.com
For instance, theoretical investigations combined with ¹H NMR spectroscopy have been performed on trans-1,2-dihalocyclohexanes to study stereoelectronic effects. ethz.ch Such studies involve optimizing the molecular geometry and then calculating the NMR shielding constants, which are subsequently converted to chemical shifts. The accuracy of these predictions, often achieved using functionals like B3LYP and appropriate basis sets, can be high enough to distinguish between different isomers and conformers. mdpi.com This approach allows for the confident assignment of complex spectra and provides a deeper understanding of the molecule's structure in solution. mdpi.com
Electronic Structure Analysis
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Reaction Mechanism Investigations
Computational studies are instrumental in elucidating complex reaction mechanisms. For reactions involving 1,2-diiodocyclohexene, DFT calculations have been used to explore the energetics of multi-step transformations.
A notable example is the investigation of the thermal reactivity of 1,2-bis(ferrocenylethynyl)cyclohexene, an enediyne synthesized from 1,2-diiodocyclohexene via a Sonogashira cross-coupling reaction. dntb.gov.uanih.gov DFT calculations were employed to study the subsequent intramolecular cyclization reactions, such as the Bergman and Schreiner-Pascal cyclizations. nih.gov These calculations involved locating the transition states and intermediates along the reaction pathway and determining the activation barriers. nih.gov The studies revealed that, contrary to expectations, one-electron oxidation of the enediyne does not lower the barrier for intramolecular cyclization; instead, computations suggested that polymerization is initiated by a bimolecular process. dntb.gov.uanih.gov Such mechanistic insights, derived from computational analysis, are crucial for designing and controlling the reactivity of these complex systems.
Transition State Characterization and Energetic Profiles
A critical aspect of understanding a compound's reactivity is the computational analysis of its reaction mechanisms, which involves locating and characterizing the transition states and mapping out the energetic profiles of its reactions. For Cyclohexene (B86901), 1,2-diiodo-, this would involve quantum mechanical calculations to determine the high-energy transition state structures it passes through during chemical transformations, such as elimination or substitution reactions.
Typically, methods like Density Functional Theory (DFT) would be employed to model these processes. nih.gov The energetic profile, including activation energies and reaction enthalpies, provides a quantitative measure of the reaction's feasibility and rate. For instance, a study on the thermal reactivity of 1,2-bis(ferrocenylethynyl)cyclohexene, a derivative synthesized from 1,2-diiodocyclohexene, utilized DFT calculations to investigate its subsequent cyclization reactions. researchgate.netmdpi.com However, this analysis begins after the initial transformation of the parent diiodo compound and does not provide insight into the transition states or energetics of reactions directly involving Cyclohexene, 1,2-diiodo-.
A comprehensive study would require the generation of data similar to the following hypothetical table for a reaction of interest, for example, a dehalogenation reaction.
Hypothetical Energetic Profile Data for a Reaction of Cyclohexene, 1,2-diiodo-
| Parameter | Calculated Value (kcal/mol) |
| Activation Energy (Ea) | Data Not Available |
| Enthalpy of Reaction (ΔH) | Data Not Available |
| Gibbs Free Energy of Activation (ΔG‡) | Data Not Available |
| Gibbs Free Energy of Reaction (ΔG) | Data Not Available |
This table is for illustrative purposes only, as specific research findings are not available.
Reactivity Index Calculations (e.g., Fukui Functions, Parr Functions)
Conceptual DFT provides a powerful toolkit for predicting the reactivity of a molecule through various indices. The Fukui function, for example, indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. scm.comrowansci.commdpi.com By calculating the change in electron density as an electron is added or removed, one can pinpoint the most reactive centers. researchgate.net
Similarly, Parr functions are used to describe the most probable sites for nucleophilic and electrophilic attacks. mdpi.com For Cyclohexene, 1,2-diiodo-, calculating these indices would reveal the reactivity of the iodine-bearing carbons and the double bond, offering predictive power for its behavior in various reactions. This would involve separate calculations for the neutral, anionic, and cationic forms of the molecule to determine the condensed Fukui functions at each atomic site.
Hypothetical Fukui Function Indices for Cyclohexene, 1,2-diiodo-
| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |
| C1 | Data Not Available | Data Not Available | Data Not Available |
| C2 | Data Not Available | Data Not Available | Data Not Available |
| I (on C1) | Data Not Available | Data Not Available | Data Not Available |
| I (on C2) | Data Not Available | Data Not Available | Data Not Available |
| Other C atoms | Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only, as specific research findings are not available.
Advanced Computational Modeling for Structure-Reactivity Relationships
Building upon the foundational data from transition state analysis and reactivity indices, advanced computational modeling aims to establish clear structure-reactivity relationships. This could involve creating quantitative structure-activity relationship (QSAR) models or employing more sophisticated computational techniques to understand how modifications to the cyclohexene ring or the nature of the halogen atoms would influence its reactivity. Such models are invaluable for designing new synthetic routes and predicting the behavior of related compounds. However, without the foundational computational data for Cyclohexene, 1,2-diiodo-, these advanced modeling studies have not been undertaken.
Advanced Applications of Cyclohexene, 1,2 Diiodo in Complex Organic Synthesis
Building Blocks for Macrocyclic and Polycyclic Systems
The vicinal diiodo setup on the cyclohexene (B86901) scaffold makes Cyclohexene, 1,2-diiodo- a prime candidate for the construction of both large ring structures (macrocycles) and intricate multi-ring (polycyclic) frameworks. The carbon-iodine bonds are readily activated for various coupling reactions, allowing for the stepwise or simultaneous formation of new carbon-carbon bonds.
One notable application is in the synthesis of enediyne systems. Through a tandem Sonogashira cross-coupling reaction, 1,2-diiodocyclohexene can be reacted with terminal alkynes to furnish 1,2-dialkynylcyclohexenes. Current time information in Bangalore, IN.oup.com These enediyne motifs are of significant interest due to their ability to undergo thermal or photochemical cyclization, such as the Bergman cyclization, to form biradical species that can then be trapped to create aromatic systems. For instance, the coupling of 1,2-diiodocyclohexene with arylacetylenes has been employed to create model enediyne systems for studying the electronic effects on the kinetics of Bergman cyclization. oup.com
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Application | Reference |
| Cyclohexene, 1,2-diiodo- | Substituted Phenylacetylene | Copper Arylacetylides | 1-(Aryl)-2-(arylethynyl)cyclohexene | Study of Bergman Cyclization Kinetics | oup.com |
| Cyclohexene, 1,2-diiodo- | Ethynylferrocene (B1143415) | Pd(PPh₃)₂Cl₂ / CuI / Triethylamine | 1,2-Bis(ferrocenylethynyl)cyclohexene | Precursor for Thermal Cyclization Studies | Current time information in Bangalore, IN. |
Another powerful strategy for the construction of polycyclic systems is the twofold Heck reaction. 1,2-Diiodocyclohexene can react with various alkenes in a palladium-catalyzed process to yield 1,6-disubstituted (E,Z,E)-1,3,5-hexatrienes. These hexatriene products are primed for subsequent 6π-electrocyclization upon heating, leading to the formation of ring-annulated cyclohexadiene derivatives, which are valuable polycyclic structures. researchgate.netresearchgate.net This sequence represents a formal [2+2+2] assembly of six-membered rings. researchgate.net
Precursors for Advanced Organic Materials
The ability to form extended π-conjugated systems makes Cyclohexene, 1,2-diiodo- a relevant precursor in the synthesis of advanced organic materials. These materials often possess unique electronic and photophysical properties that make them suitable for applications in fields such as electronics and optoelectronics.
Synthesis of Optoelectronic Precursors
The synthesis of conjugated polymers and molecules is central to the development of organic optoelectronic materials, which are used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The reactivity of 1,2-diiodocyclohexene allows for its incorporation into such conjugated systems.
As previously mentioned, the Sonogashira coupling of 1,2-diiodocyclohexene with arylacetylenes yields aryl-substituted enediynes. oup.com These molecules are not only interesting for their cyclization reactions but also as components of larger conjugated systems. The electronic properties of these systems can be fine-tuned by the nature of the aryl substituents, which is a key aspect in the design of materials for optoelectronic applications. The study of how remote polar substituents on the aryl groups influence the activation energy of the Bergman cyclization provides valuable insight into the electronic communication within these molecules, a critical factor for their performance in electronic devices. oup.com
While direct polymerization of 1,2-diiodocyclohexene into well-defined conjugated polymers like poly(p-phenylene vinylene) (PPV) derivatives is not extensively documented in the reviewed literature, its potential as a monomer or a building block in such syntheses is evident. The diiodo functionality allows for participation in various cross-coupling polymerization techniques, such as Suzuki or Stille coupling, which are workhorse reactions in the synthesis of conjugated polymers. nih.govrsc.org The cyclohexene unit can be retained to introduce conformational flexibility or can be aromatized in subsequent steps to create fully aromatic backbones.
Role in Cascade and Domino Reactions
Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation, minimizing the need for isolation and purification of intermediates. 20.210.105beilstein-journals.orgrsc.orge-bookshelf.dee-bookshelf.de The structure of Cyclohexene, 1,2-diiodo- is well-suited for initiating such reaction sequences.
A prime example is the previously discussed synthesis of polycyclic systems via a twofold Heck reaction followed by a 6π-electrocyclization. researchgate.netresearchgate.net This sequence is a classic example of a tandem reaction where the product of the first reaction (the 1,3,5-hexatriene) directly undergoes the second reaction (the electrocyclization) under the reaction conditions or with a simple change in conditions (e.g., heating). This process rapidly builds molecular complexity from relatively simple starting materials.
| Starting Material | Reagent(s) | Reaction Type | Intermediate | Final Product | Significance | Reference |
| Cyclohexene, 1,2-diiodo- | Alkenes (e.g., acrylates, styrene) | Twofold Heck Reaction | (E,Z,E)-1,3,5-Hexatriene | Ring-annelated cis-5,6-disubstituted cyclohexadiene | Rapid construction of polycyclic systems | researchgate.netresearchgate.net |
The initial twofold Heck coupling creates the necessary 1,3,5-hexatriene (B1211904) system, which upon heating, undergoes a thermally allowed conrotatory 6π-electrocyclization to form a new six-membered ring. This efficient transformation highlights the utility of 1,2-diiodocyclohexene as a linchpin in designing elegant and atom-economical synthetic routes to complex polycyclic molecules.
Stereochemical Aspects of 1,2 Diiodocyclohexene Chemistry
Stereoisomerism and Enantiomeric Considerations
1,2-Diiodocyclohexene possesses a unique set of stereochemical features. The presence of a double bond within the six-membered ring restricts its conformational freedom compared to its saturated analog, 1,2-diiodocyclohexane. The carbons of the double bond (C1 and C2) are sp² hybridized and are not stereogenic centers. However, the molecule as a whole can be chiral.
Due to the rigid nature of the double bond, the two iodine atoms are fixed on the same side of the ring in a cis-like arrangement relative to the double bond. While true cis and trans isomerism, as seen in disubstituted cycloalkanes, is not possible across the double bond, the spatial arrangement of the iodine atoms gives rise to the potential for chirality.
1,2-Diiodocyclohexene is a chiral molecule, meaning it is non-superimposable on its mirror image. The molecule lacks a plane of symmetry and a center of inversion. Consequently, it can exist as a pair of enantiomers: (R)-1,2-diiodocyclohexene and (S)-1,2-diiodocyclohexene. The designation of (R) and (S) configuration would be determined by the Cahn-Ingold-Prelog priority rules applied to the chiral axis defined by the C1=C2 bond.
| Property | Description |
| Chirality | Chiral |
| Enantiomers | Exists as a pair of enantiomers |
| Diastereomers | Does not have diastereomers in its isolated form, but can be involved in diastereoselective reactions. |
| Symmetry Elements | Lacks an internal plane of symmetry and a center of inversion. |
Diastereoselective and Enantioselective Synthesis
The synthesis of 1,2-diiodocyclohexene itself and its subsequent use in chemical transformations can be subject to stereochemical control. While information on the enantioselective synthesis of 1,2-diiodocyclohexene is limited, its application in diastereoselective reactions is documented.
One of the primary applications of 1,2-diiodocyclohexene is in palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions. researchgate.net In these reactions, the two carbon-iodine bonds can be sequentially functionalized. The stereochemistry of the starting 1,2-diiodocyclohexene can influence the stereochemical outcome of the products.
For instance, twofold Heck coupling reactions of 1,2-diiodocyclohexene with various alkenes lead to the formation of 1,6-disubstituted (E,Z,E)-1,3,5-hexatrienes. researchgate.net The stereochemistry of the newly formed double bonds in the product is a result of the reaction mechanism and the nature of the reactants and catalysts used.
Furthermore, the products of these Heck reactions can undergo subsequent diastereoselective transformations. For example, some of the resulting 1,2,3-trisubstituted indane and tetrahydroindane derivatives are formed with controlled relative configurations of the newly generated stereogenic centers. researchgate.net
The synthesis of 1,2-diiodocyclohexene can be achieved from precursors like 1,2-dibromocyclohexene (B3383802) or cyclohexanone. researchgate.net The stereochemical integrity of the starting material and the reaction conditions would be crucial in obtaining a specific enantiomer of 1,2-diiodocyclohexene, should an enantioselective synthesis be developed.
| Reaction Type | Reactant | Product Stereochemistry | Reference |
| Twofold Heck Reaction | 1,2-Diiodocyclohexene and alkenes | (E,Z,E)-1,3,5-Hexatrienes | researchgate.net |
| Sonogashira Coupling | 1,2-Diiodocyclohexene and terminal alkynes | 1,2-Bis(alkynyl)cyclohexenes | researchgate.net |
Conformational Analysis of the 1,2-Diiodocyclohexene Ring System
The conformational preferences of the 1,2-diiodocyclohexene ring are dictated by the need to minimize steric and torsional strain. Unlike cyclohexane (B81311), which adopts a chair conformation, cyclohexene (B86901) exists in a half-chair or sofa conformation. In this conformation, four of the carbon atoms (including the two sp² carbons of the double bond) lie in a plane, while the other two carbons are puckered out of the plane.
In 1,2-diiodocyclohexene, the two large iodine atoms are attached to the sp² carbons of the double bond. These substituents will have a significant impact on the conformational equilibrium of the ring. The preferred conformation will be the one that minimizes the steric interactions between the iodine atoms and the pseudo-axial and pseudo-equatorial hydrogens on the adjacent sp³ carbons.
Generally, substituents on a cyclohexene ring prefer to occupy equatorial or pseudo-equatorial positions to alleviate steric strain. libretexts.org In the case of 1,2-diiodocyclohexene, the iodine atoms are attached to the planar part of the half-chair, and their steric influence will be primarily on the adjacent methylene (B1212753) groups. The ring will likely adopt a conformation that orients the C-I bonds to minimize eclipsing interactions with the C-H bonds on the neighboring carbons.
The energy barrier for the ring inversion of the cyclohexene half-chair is lower than that of the cyclohexane chair flip. The presence of the bulky iodine substituents may influence this barrier. Detailed computational studies and advanced spectroscopic techniques, such as low-temperature NMR, would be necessary to precisely determine the conformational energies and the preferred conformation of the 1,2-diiodocyclohexene ring system.
| Feature | Description |
| Preferred Conformation | Half-chair (or sofa) |
| Influence of Iodine Atoms | The bulky iodine atoms influence the puckering of the ring to minimize steric strain with adjacent C-H bonds. |
| Conformational Inversion | The ring can undergo inversion between two half-chair conformers, with the energy barrier potentially affected by the iodine substituents. |
Future Research Directions and Perspectives in Cyclohexene, 1,2 Diiodo Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
Future research will likely focus on developing greener and more efficient ways to synthesize 1,2-diiodocyclohexene. Traditional methods often involve harsh reagents and produce significant waste. mdpi.comnih.gov The development of "green" alternatives is a key goal. nih.gov
Key areas of development include:
Catalytic Systems: There is a growing interest in using metal nanoparticles as catalysts for organic reactions, which can lead to higher selectivity and reactivity under environmentally friendly conditions. researchgate.netsioc-journal.cnsioc-journal.cn Palladium and copper nanoparticles, for instance, have shown promise in catalyzing carbon-carbon and carbon-sulfur bond formations in related compounds. researchgate.net The use of palladium(0) catalysts has been noted in reactions involving less reactive olefins. researchgate.net
Electrochemical Methods: Electrochemical synthesis offers a promising green alternative. rsc.org For example, the diiodination of cyclohexene (B86901) can be achieved through linear paired electrolysis. rsc.org This method avoids the need for harsh chemical oxidants by generating the necessary reagents in situ.
Alternative Reagents and Conditions: Research into new halogenation reagents and the use of more benign solvents like water are crucial for developing sustainable synthetic protocols. mdpi.comrsc.org For instance, methods using ammonium (B1175870) iodide with an oxidant in a mixed solvent system have been reported for the synthesis of related iodinated compounds. mdpi.com The use of iodine in combination with hydrogen peroxide is also being explored as a greener iodination method. researchgate.net
Interactive Table: Comparison of Synthetic Methodologies for Vicinal Diiodination
| Method | Reagents | Advantages | Challenges |
|---|---|---|---|
| Traditional Iodination | I2, often with a catalyst | Well-established | Use of hazardous reagents, potential for diiodo impurity mdpi.com |
| Electrochemical Synthesis | NaI, indirect electrolysis | Greener, in situ reagent generation rsc.org | Higher oxidation potential can be a limitation rsc.org |
| Nanoparticle Catalysis | Metal nanoparticles (e.g., Pd, Cu) | High efficiency, selectivity, mild conditions researchgate.net | Catalyst recovery and stability can be issues |
| Green Reagent Systems | I2/H2O2, NH4I/Oxone | Environmentally benign, reduced waste mdpi.comresearchgate.net | Reaction kinetics and selectivity may vary |
Exploration of Novel Reactivity Modes and Catalytic Systems
1,2-diiodocyclohexene is a versatile building block for synthesizing more complex molecules. Future research will undoubtedly uncover new ways this compound can react and be used in catalysis.
Cross-Coupling Reactions: 1,2-diiodocyclohexene is an excellent substrate for various cross-coupling reactions, such as the Sonogashira and Heck reactions, to form new carbon-carbon bonds. researchgate.netnih.gov These reactions allow for the synthesis of conjugated enediynes and hexatrienes, which are of interest for their electronic and structural properties. researchgate.netnih.gov Research into expanding the scope of these reactions with different coupling partners will continue to be a fruitful area.
Cyclization Reactions: The enediyne compounds synthesized from 1,2-diiodocyclohexene can undergo thermal cyclization reactions, such as the Bergman cyclization, to form diradical species. nih.govresearchgate.net These reactive intermediates have potential applications in materials science and medicinal chemistry. nih.govresearchgate.net
Development of New Catalytic Systems: The discovery of new catalysts will be crucial for unlocking novel reactivity. This includes the development of more efficient palladium catalysts and exploring other transition metals for cross-coupling and other transformations. researchgate.netorganic-chemistry.orgcore.ac.uk
Interactive Table: Key Reactions of 1,2-diiodocyclohexene
| Reaction Type | Reagents/Catalysts | Products | Significance |
|---|---|---|---|
| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst | 1,2-bis(alkynyl)cyclohexenes (enediynes) researchgate.netnih.gov | Synthesis of conjugated systems for materials science researchgate.net |
| Heck Coupling | Alkenes, Pd catalyst | 1,2-divinylcyclohexenes (hexatrienes) researchgate.net | Access to complex cyclic and polycyclic structures |
| Thermal Cyclization | Heat | Diradical intermediates, aromatic compounds nih.govresearchgate.net | Potential for DNA cleavage agents and novel materials nih.gov |
Expansion of Applications in Emerging Fields of Chemical Science
The unique properties of 1,2-diiodocyclohexene and its derivatives make them promising candidates for a variety of applications in emerging scientific fields.
Materials Science: The conjugated enediynes and polyfulvenes derived from 1,2-diiodocyclohexene have potential applications in polymer science and materials chemistry. researchgate.net These materials can exhibit interesting electronic and optical properties, making them suitable for use in organic electronics and nanotechnology. scirp.orgfcc-na.com
Medicinal Chemistry: The vicinal diamine motif, which can be synthesized from precursors derived from 1,2-diiodocyclohexene, is a common feature in many pharmaceuticals. nih.gov The ability of enediyne compounds to cleave DNA suggests their potential as anticancer agents. nih.gov
Organic Electronics: The development of novel organic semiconductors is a rapidly growing field. fcc-na.com The highly conjugated systems that can be synthesized from 1,2-diiodocyclohexene could be used to create new materials for transistors, sensors, and other electronic devices. fcc-na.com
Integration of Machine Learning and AI in Synthetic and Mechanistic Predictions
Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the major products and yields of new reactions. mit.edubohrium.com This can save significant time and resources in the laboratory by helping chemists to prioritize experiments that are most likely to succeed. mdpi.com
Designing Synthetic Routes: AI-powered retrosynthesis tools can help chemists design efficient and feasible synthetic pathways for complex molecules. nih.govchemical.ai These tools can analyze vast reaction databases to suggest novel and unconventional routes that a human chemist might not consider. pharmafeatures.com
Mechanistic Understanding: Computational chemistry and ML can be used to study reaction mechanisms in detail. researchgate.netrsc.org This can provide valuable insights into how reactions work and can help in the design of new catalysts and reaction conditions. rsc.org For instance, computational studies have been used to understand the stereoselectivity of reactions involving related dihalo-cyclohexanes.
Interactive Table: Impact of AI and Machine Learning in Chemistry
| Application Area | AI/ML Tool | Potential Impact on 1,2-diiodocyclohexene Research |
|---|---|---|
| Reaction Prediction | Neural Networks, Random Forests ijnc.irbohrium.com | More accurate prediction of products and yields for novel reactions. mit.edu |
| Retrosynthesis | Graph Convolutional Networks, MCTS mdpi.comnih.gov | Design of more efficient and innovative synthetic routes to derivatives. chemical.ai |
| Mechanistic Studies | DFT Calculations, QSPR researchgate.netrsc.org | Deeper understanding of reaction mechanisms and catalyst behavior. researchgate.net |
Q & A
Basic: What experimental conditions optimize the synthesis of 1,2-diiodo-cyclohexene via halogen addition?
To synthesize 1,2-diiodo-cyclohexene, the addition of iodine (I₂) to cyclohexene must be carefully controlled. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) favor ionic addition, while nonpolar solvents may promote radical pathways .
- Temperature : Low temperatures (0–5°C) minimize side reactions like polymerization or over-addition .
- Catalysts/Inhibitors : Radical inhibitors (e.g., BHT) suppress radical chain mechanisms, favoring stereospecific ionic addition (syn or anti) .
- Stoichiometry : Excess iodine ensures complete conversion but must be balanced to avoid byproducts.
Methodological Insight : Reaction monitoring via TLC or GC-MS ensures intermediate stability. Purification via column chromatography removes unreacted iodine and cyclohexene .
Advanced: How can stereochemical control (cis vs. trans) be achieved during 1,2-diiodo-cyclohexene synthesis?
The stereochemical outcome depends on the addition mechanism:
- Syn addition : Occurs via cyclic iodonium ion intermediates, favored in polar solvents and with electrophilic iodine sources (e.g., ICl) .
- Anti addition : Radical-mediated pathways (e.g., photochemical initiation) lead to anti-addition but require strict control of light and radical quenchers .
Data Contradiction : Conflicting reports on stereoselectivity may arise from solvent impurities or undetected radical pathways. Advanced techniques like NOESY NMR or X-ray crystallography resolve stereochemistry .
Basic: Which spectroscopic techniques reliably characterize 1,2-diiodo-cyclohexene, and what diagnostic signals confirm its structure?
- ¹H NMR : Adjacent iodine atoms deshield protons, causing downfield shifts (δ 4.5–6.0 ppm for vinyl protons). Coupling constants (J ≈ 8–12 Hz) indicate cis/trans configurations .
- ¹³C NMR : Iodine’s inductive effect shifts adjacent carbons to δ 80–100 ppm .
- IR Spectroscopy : C-I stretches appear at 500–600 cm⁻¹, though weak intensity may require FT-IR .
- Mass Spectrometry : Molecular ion peaks at m/z 282 (C₆H₈I₂⁺) confirm molecular weight .
Validation : Compare with computational spectra (e.g., DFT-predicted NMR shifts) to confirm assignments .
Advanced: How do iodine substituents influence the regioselectivity of elimination reactions in 1,2-diiodo-cyclohexene?
The bulky iodine atoms impose steric constraints:
- E2 Elimination : Favored with strong bases (e.g., KOtBu), leading to anti-periplanar geometry. Iodine’s size slows elimination, favoring less substituted alkenes (Hofmann rule) .
- Thermal Elimination : Heating in DMF or DMSO promotes syn elimination, but competing radical pathways may complicate product distribution .
Electronic Effects : Iodine’s electron-withdrawing nature stabilizes transition states, lowering activation energy for elimination. Computational studies (e.g., NBO analysis) quantify these effects .
Basic: What are common side reactions in 1,2-diiodo-cyclohexene synthesis, and how are they mitigated?
- Polymerization : Cyclohexene’s double bond may polymerize under acidic/radical conditions. Mitigation: Use inhibitors (BHT) and inert atmospheres .
- Over-Addition : Excess iodine leads to tri- or tetraiodinated products. Mitigation: Strict stoichiometric control (1:1 cyclohexene:I₂) .
- Oxidative Degradation : Iodine may oxidize cyclohexene to epoxides. Mitigation: Avoid oxidizing agents and use anhydrous conditions .
Validation : GC-MS or HPLC quantifies side products, guiding iterative optimization .
Advanced: Which computational methods best predict the conformational dynamics of 1,2-diiodo-cyclohexene?
- Density Functional Theory (DFT) : B3LYP/def2-TZVP accurately models iodine’s relativistic effects and van der Waals interactions .
- Molecular Dynamics (MD) : Simulates solvent effects on conformation, revealing preferences for chair or boat configurations .
- QSPR Models : Correlate iodine’s Hammett constants with reactivity trends in substituted cyclohexenes .
Contradiction : Discrepancies between experimental and computed data may arise from solvent or temperature effects not modeled in simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
